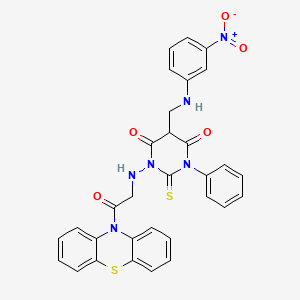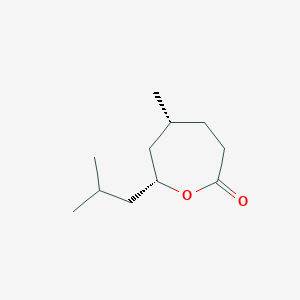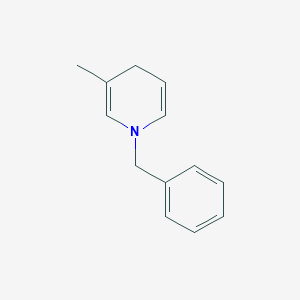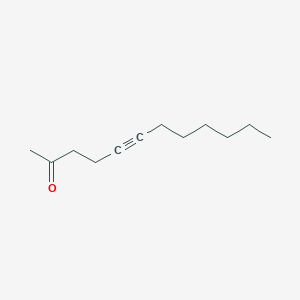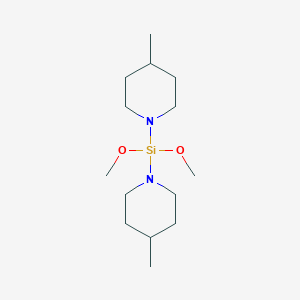![molecular formula C7H4ClN3O3 B14265398 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-79-3](/img/structure/B14265398.png)
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyridine derivative with a suitable pyrazine precursor, followed by chlorination and hydroxylation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to derivatives with different properties.
Substitution: Halogen substitution reactions can introduce different substituents, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various halogenated compounds .
Scientific Research Applications
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione include other pyrido[2,3-b]pyrazine derivatives and pyrrolopyrazine derivatives. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique reactivity and biological properties. The presence of the chloro and hydroxy groups can influence its interaction with biological targets and its overall chemical behavior .
Properties
CAS No. |
168123-79-3 |
|---|---|
Molecular Formula |
C7H4ClN3O3 |
Molecular Weight |
213.58 g/mol |
IUPAC Name |
7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H4ClN3O3/c8-3-1-4-5(11(14)2-3)10-7(13)6(12)9-4/h1-2,14H,(H,9,12) |
InChI Key |
XZERXQLTHIIENF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=O)C(=O)N2)N(C=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


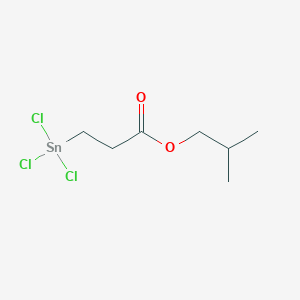


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
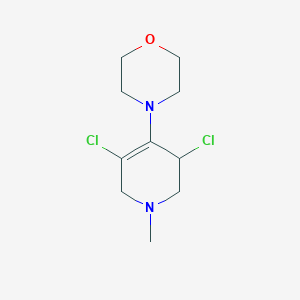
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

